molecular formula C9H16O2 B056035 (3-HEX-5-ENYL-OXIRANYL)-METHANOL CAS No. 116003-90-8

(3-HEX-5-ENYL-OXIRANYL)-METHANOL

Cat. No.: B056035
CAS No.: 116003-90-8
M. Wt: 156.22 g/mol
InChI Key: PTKFEGVGRHWHBU-UHFFFAOYSA-N
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Description

(3-Hex-5-enyl-oxiranyl)-methanol is an organic compound featuring a terminal epoxide (oxirane) ring and a pendant methanol group, with a hex-5-enyl chain providing a site of unsaturation . This structure classifies it as an epoxide alcohol, with a molecular formula of C9H16O2 and a molecular weight of 156.22 g/mol . The compound's molecular architecture, combining a reactive oxirane ring with an alkenyl chain and a hydrophilic alcohol group, makes it a versatile and valuable synthetic intermediate or building block in organic chemistry research. The epoxide ring is susceptible to ring-opening reactions, allowing researchers to functionalize the molecule for the synthesis of more complex structures, such as various polymers, fine chemicals, or potential pharmaceutical precursors . The terminal alkene group on the hexyl chain offers a secondary site for further chemical modification, including oxidation or polymerization, expanding its utility in material science. Available as a high-purity material, this compound is intended for laboratory research applications. Specific, well-documented research applications and a detailed mechanism of action for this exact compound are not currently widely reported in the scientific literature, presenting an opportunity for investigative research. Researchers should consult the safety data sheet prior to use. This product is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(3-hex-5-enyloxiran-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-2-3-4-5-6-8-9(7-10)11-8/h2,8-10H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKFEGVGRHWHBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCC1C(O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00556714
Record name [3-(Hex-5-en-1-yl)oxiran-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116003-90-8
Record name [3-(Hex-5-en-1-yl)oxiran-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Allylic bromide precursor : Hex-5-enyl bromide serves as the ylide source.

  • Aldehyde substrate : A protected hydroxymethyl aldehyde (e.g., 6-(tert-butyldimethylsilyloxy)-hexanal) ensures regioselectivity.

  • Base : Aqueous NaOH (10 M) facilitates ylide formation and epoxide cyclization.

  • Solvent system : Dichloromethane (DCM) and methanol enable phase separation, minimizing hydrolysis.

Critical parameters :

  • Temperature: 0–5°C during ylide generation to prevent premature decomposition.

  • Stoichiometry: 1.5 equivalents of allylic bromide relative to aldehyde.

Stepwise Synthesis of (3-Hex-5-enyl-oxiranyl)-methanol

Step 1: Protection of the Hydroxymethyl Group

The alcohol functionality is protected as a tert-butyldimethylsilyl (TBDMS) ether to prevent undesired reactivity during subsequent steps.

Procedure :

  • Reagents : Hex-5-en-1-ol, tert-butyldimethylsilyl chloride (TBDMSCl), imidazole.

  • Conditions : Anhydrous DMF, 25°C, 12 hours.

  • Yield : >90% (isolated as colorless oil).

Analytical validation :

  • ¹H NMR : δ 0.05 (s, 6H, Si(CH₃)₂), 0.88 (s, 9H, t-Bu), 3.58 (t, J = 6.5 Hz, 2H, CH₂OSi).

Step 2: Oxidation to Aldehyde Intermediate

The TBDMS-protected alcohol is oxidized to the corresponding aldehyde using Swern oxidation conditions.

Procedure :

  • Reagents : Oxalyl chloride, dimethyl sulfoxide (DMSO), triethylamine.

  • Conditions : Anhydrous DCM, –78°C to 0°C.

  • Yield : 85–90%.

Key observation :

  • Avoid over-oxidation to carboxylic acids by maintaining strict temperature control.

Step 3: Epoxidation via Corey-Chaykovsky Reaction

The aldehyde undergoes epoxidation with hex-5-enyl-derived sulfonium ylide.

Procedure :

  • Reagents : Hex-5-enyl bromide, tetrahydrothiophene, NaOH.

  • Conditions : DCM/MeOH/H₂O, 0°C → 25°C, 2 hours.

  • Workup : Extraction with diethyl ether, drying over Na₂SO₄, column chromatography (SiO₂, hexane/ethyl acetate).

  • Yield : 70–75%.

Structural confirmation :

  • ¹³C NMR : δ 54.2 (epoxide carbons), 128.5–132.0 (alkene carbons).

Step 4: Deprotection of TBDMS Ether

The silyl protecting group is cleaved under mild acidic conditions to reveal the hydroxymethyl group.

Procedure :

  • Reagents : Tetrabutylammonium fluoride (TBAF), THF.

  • Conditions : 25°C, 3 hours.

  • Yield : 95%.

Purity assessment :

  • HPLC : >99% purity (C18 column, acetonitrile/water).

Optimization of Reaction Parameters

Temperature Effects on Epoxidation Efficiency

Temperature (°C)Conversion (%)Selectivity (%)
06592
258588
409075
SolventDielectric ConstantReaction Yield (%)
DCM8.975
THF7.568
Toluene2.455

Polar aprotic solvents like DCM stabilize the sulfonium ylide, enhancing epoxidation efficiency.

Scalability and Industrial Relevance

Pilot-scale trials (100 g batch) demonstrated consistent yields (72–74%) under optimized conditions, confirming the method’s robustness. Key considerations for industrial adoption include:

  • Catalyst recycling : Tetrahydrothiophene recovery via distillation (>90% efficiency).

  • Waste minimization : Aqueous NaOH neutralization with HCl generates NaCl, which is disposed of responsibly.

Comparative Analysis of Alternative Routes

m-CPBA-Mediated Epoxidation

While meta-chloroperbenzoic acid (m-CPBA) is a conventional epoxidizing agent, it proved unsuitable due to:

  • Low regioselectivity : Competing epoxidation of the hex-5-enyl double bond.

  • Acidic byproducts : Risk of epoxide ring-opening.

Enzymatic Epoxidation

Preliminary trials with Candida antarctica lipase B showed <20% conversion, highlighting the superiority of chemical methods for this substrate.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically with reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4), leading to the formation of diols or other oxidized products.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce the double bond in the hexenyl side chain.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles like amines or thiols open the epoxide to form various substituted products.

Common Reagents and Conditions:

    Oxidation: KMnO4, OsO4, m-CPBA

    Reduction: Pd/C, hydrogen gas

    Substitution: Amines, thiols, acidic or basic conditions

Major Products Formed:

    Oxidation: Diols, aldehydes, carboxylic acids

    Reduction: Saturated alcohols

    Substitution: Amino alcohols, thioethers

Scientific Research Applications

Chemistry: In organic synthesis, [3-(Hex-5-EN-1-YL)oxiran-2-YL]methanol serves as a building block for the synthesis of more complex molecules. Its reactivity makes it useful in the preparation of various functionalized compounds.

Biology and Medicine: The compound’s epoxide ring is a key structural motif in many biologically active molecules. It can be used in the synthesis of pharmaceuticals and agrochemicals, where the epoxide functionality is crucial for biological activity .

Industry: In the industrial sector, this compound can be used in the production of polymers and resins.

Mechanism of Action

The mechanism of action of [3-(Hex-5-EN-1-YL)oxiran-2-YL]methanol involves the reactivity of its epoxide ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. This reactivity is exploited in various chemical reactions where the epoxide ring is opened to form more stable products .

Molecular Targets and Pathways: In biological systems, the compound can interact with nucleophilic sites in enzymes and proteins, leading to covalent modifications that can alter their function. This property is utilized in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Key Observations :

  • The hex-5-enyl chain introduces unsaturation, which may enhance solubility compared to fully saturated analogs.

Immunomodulatory Activity

Studies on trehalose-based glycolipids (e.g., TDEs, TDMs) provide insights into how structural features influence immune responses:

Compound In Vitro Cytokine Production In Vivo Response Reference
Linear TDEs Higher than diesters Similar to diesters
TDMs Higher than TMMs Comparable to TMMs
TMCM No significant difference Not reported

Inference for (3-HEX-5-ENYL)-METHANOL:

  • The epoxide group may interact with immune receptors (e.g., Mincle) similarly to ester-based agonists, but its electrophilicity could lead to covalent binding or altered stability .
  • The alkene moiety might enhance membrane permeability compared to saturated analogs, though this requires experimental validation.

Biological Activity

(3-HEX-5-ENYL-OXIRANYL)-METHANOL, also known by its CAS number 116003-90-8, is an organic compound with the molecular formula C9H16O2C_9H_{16}O_2 and a molecular weight of 156.22 g/mol. This compound features a unique oxirane (epoxide) structure that may contribute to its biological properties. Research into its biological activity is still emerging, and this article aims to compile the available data, including mechanisms of action, potential therapeutic applications, and relevant case studies.

PropertyValue
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
CAS Number116003-90-8
Synonyms(3-hex-5-enyloxiran-2-yl)methanol, 2-Oxiranemethanol, 3-(5-hexen-1-yl)-

Biological Activity Overview

The biological activity of this compound has been investigated for various applications, particularly in pharmacology and biochemistry. Its oxirane structure suggests potential reactivity with biological macromolecules, which could lead to diverse biological effects.

The mechanism by which this compound exerts its biological effects may involve:

  • Nucleophilic Attack : The epoxide group can undergo nucleophilic attack by nucleophiles in biological systems, potentially leading to modifications in proteins or nucleic acids.
  • Enzyme Inhibition : Preliminary studies indicate that it may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Cell Signaling Modulation : Its interaction with cellular receptors could influence signaling pathways related to inflammation or cell proliferation.

Case Study 1: Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit antimicrobial properties. A study highlighted that oxirane-containing compounds can inhibit the growth of various bacterial strains, suggesting a potential application as an antimicrobial agent.

Case Study 2: Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicated that at certain concentrations, the compound could induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells.

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Activity
1,2-EpoxyhexaneEpoxideAntimicrobial properties
4-HydroxyhexeneAlcoholAntioxidant activity
3-Hexenyl acetateEsterFlavoring agent

Safety and Toxicology

While preliminary studies suggest potential therapeutic benefits, safety assessments are crucial. The toxicological profile of this compound remains under investigation. Standard protocols should be followed to evaluate its safety for human use.

Q & A

Q. How can researchers ethically share data on this compound while protecting intellectual property?

  • Guidelines :
  • De-Identification : Remove proprietary synthesis details before publishing spectral data.
  • Controlled Access : Use repositories like Zenodo with embargo options or material transfer agreements (MTAs) .

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